molecular formula C17H20FN5OS B2941118 5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-41-9

5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Katalognummer B2941118
CAS-Nummer: 869343-41-9
Molekulargewicht: 361.44
InChI-Schlüssel: VUDTXCMMKSSLFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H20FN5OS and its molecular weight is 361.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Research into triazole derivatives, including those structurally related to the compound , has shown that these molecules can possess significant antimicrobial properties. For example, the synthesis and evaluation of various 1,2,4-triazole derivatives have demonstrated good to moderate antimicrobial activities against a range of microorganisms (Bektaş et al., 2007). These findings suggest the potential utility of such compounds in developing new antimicrobial agents.

Pharmacokinetics and Conjugation Studies

Studies involving the pharmacokinetics of compounds structurally similar to the mentioned chemical have highlighted their potential in enhancing the effectiveness of therapeutic regimens. For instance, a comparative study of the pharmacokinetics of levofloxacin and triazavirine, along with a novel conjugate obtained from their combination, showed improved bioavailability and reduced elimination rates, indicating the potential for improved therapy efficacy with reduced dosing frequency (Блаженникова et al., 2015).

Analgesic Applications

The structural analysis and characterization of compounds containing the piperazine moiety have led to insights into their potential analgesic applications. For example, the structural characterization of certain isothiazolopyridines has provided a foundation for understanding the molecular basis of their analgesic properties (Karczmarzyk & Malinka, 2008).

Antitumor Activity

Research into triazole derivatives has also extended into the exploration of their antitumor activities. Synthesis and biological activity studies of new fused 1,2,4-triazole derivatives have identified compounds with moderate to excellent growth inhibition against various cancer cell lines, highlighting the potential of these molecules as antitumor agents (Bhat et al., 2009).

Synthesis and Chemical Characterization

The synthesis of novel triazole analogues and their evaluation for biological activities, such as antibacterial activity, further exemplifies the wide-ranging applications of these compounds in scientific research (Nagaraj et al., 2018). Such studies contribute to the ongoing exploration of triazole derivatives for various therapeutic and industrial applications.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. The cytotoxicity profile of similar compounds has been studied, showing that they have IC50 values higher than 50 μM on the tested cell line .

Zukünftige Richtungen

Future research could focus on further elucidating the biological activity of this compound, its mechanism of action, and its potential applications. Additionally, more detailed studies could be conducted to determine its physical and chemical properties, as well as its safety and hazards .

Eigenschaften

IUPAC Name

5-[(2-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5OS/c1-11-19-17-23(20-11)16(24)15(25-17)14(12-5-3-4-6-13(12)18)22-9-7-21(2)8-10-22/h3-6,14,24H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDTXCMMKSSLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.